2,4-Dichloro-7-iodo-6-methoxyquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2IN2O |
|---|---|
Molecular Weight |
354.96 g/mol |
IUPAC Name |
2,4-dichloro-7-iodo-6-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2IN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3 |
InChI Key |
GSQDBOJANZFDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 7 Iodo 6 Methoxyquinazoline
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2,4-Dichloro-7-iodo-6-methoxyquinazoline suggests logical disconnections to simplify the structure into readily available starting materials. The most common and effective strategy involves the disconnection of the two chloro groups first, leading back to the more stable quinazoline-2,4(1H,3H)-dione intermediate. This dione (B5365651) is a key synthetic hub.
The C-N bonds within the pyrimidine (B1678525) ring of the quinazoline (B50416) scaffold are the next logical points for disconnection. This approach typically leads back to a highly substituted anthranilic acid derivative (2-amino-5-methoxy-4-iodobenzoic acid) or a related compound like an anthranilamide. researchgate.netresearchgate.net This precursor contains the complete substitution pattern of the benzene (B151609) ring. The final disconnection involves breaking down the substituted anthranilic acid into a simpler benzene derivative, which can be functionalized step-by-step.
Chlorination: The final step is the conversion of a dione to the dichloro derivative. This is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃). derpharmachemica.comchemicalbook.comnih.gov
Quinazoline Ring Formation: The core bicyclic structure is formed from a substituted anthranilic acid derivative. This is typically achieved through cyclocondensation with a one-carbon synthon like urea (B33335) or formamide (B127407). tandfonline.comijarsct.co.in
Precursor Synthesis: The main synthetic effort is directed towards the preparation of the key 2-amino-5-methoxy-4-iodobenzoic acid intermediate.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key building blocks, particularly the functionalized anthranilic acid.
Anthranilic acids are central to many quinazoline syntheses. tandfonline.comnih.gov The general approach involves the acylation of a substituted anthranilic acid, which can then be cyclized. For the target compound, the required precursor is 2-amino-4-iodo-5-methoxybenzoic acid . The synthesis of this specific precursor would involve a sequence of aromatic substitution reactions where the directing effects of the substituents (amino, methoxy (B1213986), carboxyl) must be carefully managed to achieve the desired regiochemistry.
A common method for preparing quinazolinone precursors is the reaction of an anthranilic acid with an acyl chloride. nih.gov For instance, substituted anthranilic acids can be treated with chloro-acyl chlorides to yield N-acyl-anthranilic acids, which are direct precursors for cyclization. nih.gov
The introduction of the methoxy and iodo groups onto the aromatic ring must be strategically planned. Starting with a commercially available substituted aniline (B41778) or benzoic acid is a common approach. For example, one could start with 2-amino-5-methoxybenzoic acid. The subsequent step would be the regioselective iodination of this substrate. The activating, ortho-, para-directing nature of both the amino and methoxy groups would need to be considered. The iodine would be directed to the positions ortho or para to these activators. Careful selection of the iodinating agent and reaction conditions is crucial to favor the formation of the desired 4-iodo isomer. Various iodinating agents, such as iodine monochloride or N-iodosuccinimide (NIS), can be employed for such transformations. mdpi.com
Core Quinazoline Ring Formation Approaches
Once the functionalized anthranilic acid precursor is obtained, the next critical phase is the construction of the quinazoline ring. Cyclocondensation and annulation are two primary strategies to achieve this.
Cyclocondensation is a robust and widely used method for forming the quinazoline ring. This approach involves reacting the anthranilic acid derivative with a suitable one-carbon source. The reaction proceeds first by forming an intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazoline-2,4(1H,3H)-dione. researchgate.net
For the synthesis of the intermediate 7-iodo-6-methoxyquinazoline-2,4(1H,3H)-dione , the prepared 2-amino-4-iodo-5-methoxybenzoic acid would be reacted with a reagent like urea or sodium cyanate. nih.gov The use of formamide is also a well-established method for forming the quinazolinone ring from anthranilic acids. ijarsct.co.inresearchgate.net These reactions often require heat to drive the condensation and cyclization to completion. The resulting dione is then chlorinated in a subsequent step using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound. derpharmachemica.comnih.gov
| Reagent | Conditions | Product Type | Reference |
| Sodium Cyanate (NaOCN) | Acetic acid, water, then NaOH | Quinazoline-2,4-dione | nih.gov |
| Formamide | Heating | Quinazolin-4(3H)-one | ijarsct.co.in |
| Chloro-acyl chlorides | Acylation, then acetic anhydride | 2-substituted-quinazolin-4-one | nih.govnih.gov |
| Urea | Heating, catalyst (e.g., clay) | Quinazoline-2,4-dione | ijarsct.co.in |
Annulation strategies represent an alternative approach where the pyrimidine ring is constructed onto a pre-existing, functionalized benzene ring. These methods can offer different pathways to the quinazoline core and are often employed in modern synthetic chemistry. rsc.org Copper-catalyzed [4+1+1] and [3+2+1] annulation strategies have been developed for the synthesis of substituted quinolines and can be adapted for quinazolines. mdpi.com
Another powerful method is the rhodium- and copper-co-catalyzed C-H bond activation and [4+2] annulation, which provides an efficient route to construct the quinazoline ring from simple azides. organic-chemistry.org While potentially more complex to implement, these advanced methods can provide access to highly substituted quinazolines that may be difficult to obtain through classical cyclocondensation routes. rsc.orgorganic-chemistry.org
| Strategy | Key Reactants | Catalyst/Conditions | Description | Reference |
| [4+2] Annulation | Arenes, Azides | Rhodium/Copper, Aerobic | C-H activation of a benzene derivative followed by cycloaddition with an azide (B81097) to form the N-containing ring. | organic-chemistry.org |
| Tandem Amination/Annulation | Benzamides, Amidines | Copper-mediated | Involves a tandem C(sp²)-H amination and subsequent cyclization to form the quinazolinone ring. | rsc.org |
| [3+2+1] Annulation | Anthranils, Phenylacetaldehydes | Copper(0), AgOTf, O₂ | A strategy to build the quinoline (B57606)/quinazoline ring system from smaller fragments. | mdpi.com |
Directed Halogenation and Functional Group Interconversion
The introduction of chloro, iodo, and methoxy groups at specific positions on the quinazoline ring is achieved through a series of directed halogenation and functional group interconversion reactions. The order of these transformations is critical to achieving the desired substitution pattern.
Regioselective Chlorination at C2 and C4
The conversion of a 7-iodo-6-methoxyquinazoline-2,4(1H,3H)-dione intermediate to the target 2,4-dichloro derivative is a crucial step. This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common reagent for this purpose. The reaction proceeds by converting the hydroxyl groups of the tautomeric form of the dione into chloro groups.
The reaction is often carried out in neat phosphorus oxychloride, which also serves as the solvent. To facilitate the reaction and improve yields, a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is frequently added as a catalyst. The reaction mixture is typically heated to reflux to ensure complete conversion. The reaction proceeds in two main stages: an initial phosphorylation of the quinazolone at lower temperatures, followed by the displacement of the phosphate (B84403) esters by chloride ions at elevated temperatures to form the dichloro product. Careful control of the reaction temperature is essential to manage these stages effectively and minimize the formation of byproducts.
Selective Iodination at C7
The introduction of an iodine atom at the C7 position of the quinazoline ring is a key challenge that requires a regioselective iodination strategy. A plausible synthetic route involves the iodination of a pre-functionalized precursor, such as a substituted anthranilic acid, prior to the formation of the quinazoline ring.
One potential precursor is 4-amino-2-methoxybenzoic acid. The regioselective iodination of this compound to yield 4-amino-5-iodo-2-methoxybenzoic acid would position the iodine atom at the correct location for the subsequent cyclization to form the 7-iodo-substituted quinazoline core. Various iodinating agents can be employed for this purpose, including iodine monochloride (ICl) or a combination of molecular iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide, nitric acid) in a suitable solvent like acetic acid. The reaction conditions, such as temperature and stoichiometry of the reagents, must be carefully controlled to favor the desired isomer.
Strategies for Methoxy Group Installation at C6
The methoxy group at the C6 position is typically incorporated from the outset of the synthesis by selecting an appropriately substituted starting material. A common strategy involves starting with an anthranilic acid derivative that already contains the desired methoxy group at the corresponding position. For the synthesis of this compound, a suitable starting material would be a 2-amino-5-methoxybenzoic acid derivative.
This precursor can then undergo regioselective iodination at the position that will become C7 of the quinazoline ring, followed by cyclization to form the 7-iodo-6-methoxyquinazoline-2,4(1H,3H)-dione. The cyclization can be achieved by reacting the substituted anthranilic acid with a source of the C2 and N3 atoms of the quinazoline ring, such as urea or potassium cyanate, under heating. This approach ensures the unambiguous placement of the methoxy group at the C6 position.
Optimization of Synthetic Conditions and Yields
Catalytic Systems in Multi-Step Synthesis
In the context of this synthesis, catalytic systems play a significant role, particularly in the chlorination step. As mentioned, tertiary amines are commonly employed as catalysts in the conversion of quinazoline-2,4-diones to their 2,4-dichloro counterparts using phosphorus oxychloride.
The catalytic role of N,N-dimethylaniline is to activate the phosphorus oxychloride, making it a more potent chlorinating agent. The choice of the tertiary amine and its concentration can influence the reaction rate and yield. Optimization studies would involve screening different tertiary amines and their loadings to identify the most effective catalyst for the specific substrate.
| Catalyst | Role | Typical Reaction Step | Potential for Optimization |
|---|---|---|---|
| N,N-Dimethylaniline | Activates POCl₃ | Chlorination of 7-iodo-6-methoxyquinazoline-2,4-dione | Screening of catalyst loading to maximize yield and minimize reaction time. |
| N,N-Diethylaniline | Activates POCl₃ | Chlorination of 7-iodo-6-methoxyquinazoline-2,4-dione | Comparison of activity and by-product formation with N,N-dimethylaniline. |
Solvent Selection and Temperature Control for Enhanced Efficiency
The choice of solvent and the precise control of temperature are critical parameters that significantly impact the efficiency, selectivity, and yield of each synthetic step.
For the iodination of the anthranilic acid precursor, solvents such as glacial acetic acid or aqueous solutions are commonly used. The temperature is typically kept low initially to control the rate of the electrophilic substitution and then may be raised to ensure the completion of the reaction.
In the cyclization step to form the quinazoline-2,4-dione, the reaction is often carried out in a high-boiling solvent or, in some cases, under neat conditions at elevated temperatures. The temperature profile needs to be carefully controlled to drive the reaction to completion while avoiding thermal decomposition of the reactants or products.
The chlorination step is highly sensitive to temperature. The reaction is often initiated at a lower temperature to allow for the formation of a phosphate intermediate, and then the temperature is increased to facilitate the nucleophilic substitution by chloride to form the final dichloro product. This two-stage temperature profile helps to prevent the formation of unwanted byproducts.
| Synthetic Step | Solvent | Typical Temperature Range (°C) | Key Considerations for Optimization |
|---|---|---|---|
| Regioselective Iodination | Glacial Acetic Acid | 0 - 80 | Solvent polarity can influence regioselectivity. Temperature control is crucial to prevent side reactions. |
| Quinazoline-2,4-dione Formation | High-boiling inert solvent (e.g., Dowtherm A) or neat | 150 - 250 | Ensuring complete dissolution of reactants and efficient removal of byproducts (e.g., water, ammonia). |
| Regioselective Chlorination | Neat POCl₃ | Room Temperature to Reflux (approx. 105) | Staged temperature profile (e.g., initial mixing at room temperature, followed by heating to reflux) for controlled reaction progress and minimized by-product formation. |
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Process intensification techniques, particularly microwave-assisted synthesis, have been shown to significantly improve the efficiency of quinazoline synthesis. These methods can reduce reaction times from hours to minutes and often lead to higher yields and purer products.
For the synthesis of the key intermediate, 7-iodo-6-methoxyquinazoline-2,4-dione, microwave irradiation could be employed during the cyclization of the precursor, 2-amino-4-iodo-5-methoxybenzoic acid, with a suitable one-carbon source like urea or ethyl chloroformate. This approach often avoids the need for harsh reaction conditions and can be more energy-efficient.
Similarly, the subsequent chlorination step to yield this compound can be accelerated using microwave energy. The reaction of 7-iodo-6-methoxyquinazoline-2,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl3) can be performed under microwave irradiation, which often leads to a cleaner reaction profile and easier purification.
Table 1: Comparison of Conventional and Microwave-Assisted Chlorination of Quinazolinediones (Hypothetical Data)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Temperature | 100-150 °C | 120-180 °C |
| Yield | 70-85% | 85-95% |
| Solvent | High-boiling point solvents (e.g., toluene) | Can be performed neat or with minimal solvent |
| By-products | More prevalent | Reduced formation |
Stereochemical Control and Regioselectivity in Synthesis (if applicable)
For the synthesis of this compound, stereochemical control is not a factor as the molecule is achiral and does not possess any stereocenters.
However, regioselectivity is a critical aspect, particularly during the initial synthesis of the substituted anthranilic acid precursor. The introduction of the iodo and methoxy groups at specific positions on the benzene ring dictates the final substitution pattern of the quinazoline. The synthesis of the key starting material, 2-amino-4-iodo-5-methoxybenzoic acid, would require a regioselective iodination of a methoxy-substituted anthranilic acid derivative. The directing effects of the amino and carboxyl groups, as well as the methoxy group, would need to be carefully considered to achieve the desired isomer.
Furthermore, during subsequent reactions on the quinazoline ring system, the inherent electronic properties of the ring and the influence of the existing substituents would govern the regioselectivity of any further functionalization.
Alternative and Green Synthetic Pathways
In line with the principles of green chemistry, alternative synthetic strategies for this compound can be envisioned to minimize environmental impact.
One approach involves the use of greener solvents and catalysts. For instance, the cyclization step to form the quinazolinedione intermediate could potentially be carried out in water or ionic liquids, replacing traditional volatile organic solvents. The use of solid acid catalysts could also offer advantages in terms of reusability and reduced waste generation.
For the chlorination step, replacing phosphorus oxychloride with a solid-supported chlorinating agent could simplify the work-up procedure and reduce the generation of corrosive by-products.
Another green approach could involve a one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel. This would reduce the need for intermediate purification steps, thereby saving on solvents and energy. A possible one-pot reaction could involve the in-situ generation of the substituted anthranilic acid followed by cyclization and chlorination.
Furthermore, exploring catalytic methods that avoid the use of stoichiometric reagents would be a significant step towards a more sustainable synthesis. For example, the development of a catalytic cycle for the chlorination step would be highly desirable.
Chemical Reactivity and Transformations of 2,4 Dichloro 7 Iodo 6 Methoxyquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
The quinazoline (B50416) core, being an electron-deficient heteroaromatic system, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions are the primary sites for nucleophilic attack.
Selective Substitution at C2 and C4 Positions
Experimental and theoretical studies on analogous 2,4-dichloroquinazolines have consistently demonstrated a pronounced selectivity for nucleophilic attack at the C4 position over the C2 position under kinetic control. nih.govmdpi.com This preferential reactivity is a key feature of the chemistry of this class of compounds.
The reaction of 2,4-dichloroquinazolines with a variety of nitrogen nucleophiles, including primary and secondary amines as well as hydrazines, predominantly results in the substitution of the C4-chloro group. For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), a close analog of the title compound, with various aniline (B41778) derivatives in isopropanol (B130326) leads exclusively to the formation of the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines. This high degree of regioselectivity is a general trend observed under various reaction conditions. nih.gov
The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the amine. Less nucleophilic aromatic amines often require elevated temperatures, while more nucleophilic aliphatic amines can react at or below room temperature. The general scheme for this selective substitution is depicted below:

Table 1: Examples of Selective C4-Substitution of 2,4-Dichloroquinazolines with Amines
| 2,4-Dichloroquinazoline (B46505) Derivative | Amine Nucleophile | Product | Reference |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline | 2-chloro-4-anilino-6,7-dimethoxyquinazoline | |
| 2,4-dichloroquinazoline | Benzylamine | 4-(benzylamino)-2-chloroquinazoline | nih.gov |
| 2,4-dichloroquinazoline | Hydrazine | 2-chloro-4-hydrazinylquinazoline | nih.gov |
While less extensively documented for the title compound, the general reactivity pattern of 2,4-dichloroquinazolines suggests that they can react with oxygen nucleophiles such as alkoxides and phenoxides. These reactions are also expected to favor substitution at the C4 position. The reaction typically requires a base to deprotonate the alcohol or phenol (B47542), generating the more potent nucleophilic alkoxide or phenoxide anion. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloride. For instance, reactions of activated aryl halides with phenols proceed via a nucleophilic aromatic substitution mechanism. libretexts.org
Similarly, sulfur nucleophiles, such as thiols, are anticipated to react with this compound, leading to the formation of thioether derivatives. Thiolates, being strong nucleophiles, are expected to readily displace the C4-chloro substituent. The reaction would likely proceed under basic conditions to generate the thiolate anion. The resulting 4-thio-substituted quinazolines could be valuable intermediates for further synthetic transformations.
Mechanistic Aspects of SNAr Selectivity and Kinetics
The pronounced selectivity for nucleophilic attack at the C4 position in 2,4-dichloroquinazolines is a subject of both experimental and computational investigation. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon. nih.govmdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.
The generally accepted mechanism for this SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing quinazoline ring system. In the subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both chloro and iodo substituents on the this compound scaffold makes it an excellent candidate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
A key aspect of the cross-coupling chemistry of this molecule is the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed reactions, the reactivity of halogens generally follows the order I > Br > Cl. dntb.gov.uaresearchgate.net Consequently, it is anticipated that the C7-iodo bond will be significantly more reactive than the C2- and C4-chloro bonds. This difference in reactivity allows for selective functionalization at the C7 position while leaving the chloro substituents intact for subsequent transformations.
For example, a Suzuki cross-coupling reaction with an arylboronic acid would be expected to proceed selectively at the C7 position under appropriate catalytic conditions. This would yield a 7-aryl-2,4-dichloro-6-methoxyquinazoline, which could then undergo further functionalization at the C4 and C2 positions via nucleophilic substitution or another cross-coupling reaction under more forcing conditions.
Similarly, Sonogashira coupling with a terminal alkyne would be expected to occur preferentially at the C7 position, providing access to 7-alkynyl-2,4-dichloro-6-methoxyquinazolines. wikipedia.orgresearchgate.netorganic-chemistry.orgbeilstein-journals.org The Heck reaction, involving the coupling of the aryl iodide with an alkene, would also be expected to show selectivity for the C7 position.
Table 2: Predicted Selectivity in Transition Metal-Catalyzed Cross-Coupling Reactions
| Cross-Coupling Reaction | Expected Site of Primary Reactivity | Rationale |
| Suzuki Coupling | C7-Iodo | Higher reactivity of C-I bond in oxidative addition to Pd(0) |
| Sonogashira Coupling | C7-Iodo | Preferential oxidative addition at the C-I bond |
| Heck Reaction | C7-Iodo | Greater reactivity of aryl iodides compared to aryl chlorides |
The ability to sequentially functionalize the different halogenated positions of this compound makes it a versatile building block in medicinal and materials chemistry.
Suzuki-Miyaura Coupling (C-C Bond Formation at C7, C2, C4)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction's regioselectivity is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl. nih.gov Consequently, the carbon-iodine bond at the C7 position is the most labile and will react preferentially.
Following the initial coupling at C7, subsequent Suzuki-Miyaura reactions can be performed at the C4 and C2 positions. The chloro substituent at the C4 position is generally more reactive than the one at C2. This enhanced reactivity is attributed to the C4 position being alpha to a ring nitrogen, making it more electrophilic and susceptible to oxidative addition by the palladium catalyst. nih.gov Studies on the closely related 2,4,7-trichloroquinazoline (B1295576) have demonstrated that a sequential and regioselective cross-coupling strategy is feasible. The first coupling occurs at the most electrophilic C4 position (in the absence of a more reactive C7-I bond), followed by substitution at C2, and finally at C7. For the iodo-containing title compound, the initial reaction would occur at C7. A final, more forcing set of conditions would be required to achieve coupling at the C7-chloro position if one were starting from a trichloro-analogue. nih.gov
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling at the C7 Position of a Halogenated Quinazoline (Based on conditions for 2,4,7-trichloroquinazoline) nih.gov
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Good |
Note: This data is adapted from the C7 coupling of a trichloro- a nalogue and is presented to illustrate typical reaction conditions. Yields are described qualitatively as "good" in the source literature.
Sonogashira Coupling (Alkynylation at C7)
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Given the high reactivity of the C-I bond, this compound is expected to undergo highly regioselective Sonogashira coupling at the C7 position. The C-Cl bonds at C2 and C4 would remain intact under typical Sonogashira conditions, allowing for subsequent functionalization. organic-chemistry.org
While specific studies on the title compound are not prevalent, the Sonogashira coupling of 2-substituted 4-chloroquinazolines with terminal alkynes has been shown to proceed in high yields, demonstrating the utility of this reaction on the quinazoline core. researchgate.net The reaction is generally carried out under mild conditions, often at room temperature, using a base such as triethylamine (B128534) or cesium carbonate. researchgate.netbeilstein-journals.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides beilstein-journals.org
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Room Temp - 55°C |
| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | Room Temperature |
Heck Reactions (Alkenylation at C7)
The Heck reaction, a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene, is another key transformation applicable to this compound. organic-chemistry.org As with other palladium-catalyzed reactions, the C7-I bond is the preferred site for the initial oxidative addition of the palladium(0) catalyst. libretexts.org This selectivity allows for the introduction of an alkenyl group at the C7 position while preserving the chloro substituents for further modifications. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic and macrocyclic structures. chim.itnih.gov
Buchwald-Hartwig Amination (Amination at C7)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for the amination of aryl halides, including aryl iodides. For this compound, this reaction would proceed with high selectivity at the C7 position. The development of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org
Stille and Negishi Couplings
The Stille and Negishi reactions are versatile palladium-catalyzed cross-coupling methods that can also be applied to functionalize the this compound scaffold.
The Stille reaction involves the coupling of an organostannane reagent with an organic halide. wikipedia.org It has been employed for the synthesis of polysubstituted quinazolines from their halogenated precursors. mdpi.com For instance, a modified Stille coupling using 6-bromo-2,4-dichloroquinazoline (B10380) and trimethylalane resulted in a mixture of products coupled at the C4 and C6 positions, highlighting the competitive nature of the reaction sites. mdpi.com Given the reactivity hierarchy, a Stille coupling on the title compound would be expected to occur selectively at the C7-iodo position.
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and often proceeds under mild conditions. nih.govresearchgate.net Its application in quinazoline chemistry has been demonstrated, for example, in the reaction between 4-substituted 2-chloro-6,7-dimethoxyquinazolines and methylzinc chloride, which selectively functionalizes the C2 position. mdpi.com For this compound, the Negishi reaction would again be anticipated to react preferentially at the C7-iodo bond.
Chemo- and Regioselectivity in Multi-Halogenated Systems
The synthetic utility of this compound is fundamentally dependent on the ability to control the chemo- and regioselectivity of its transformations. The selectivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The general trend in reactivity is C–I > C–Br > C–Cl > C–F. nih.gov
Therefore, for the title compound, the C7-I bond is the most reactive site and will undergo selective functionalization in a wide range of palladium-catalyzed reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi) under conditions that leave the C-Cl bonds at C2 and C4 untouched.
Once the C7 position has been functionalized, the differentiation between the two chloro-substituents becomes relevant. In many cross-coupling reactions involving 2,4-dichloroquinazolines, the C4 position is more reactive than the C2 position. nih.gov This is due to the electronic influence of the adjacent ring nitrogen, which makes the C4 carbon more electrophilic. However, this selectivity can sometimes be influenced or even reversed by the choice of catalyst, ligands, and reaction conditions. nsf.gov For example, in the Sonogashira coupling of 2,4-dichloroquinoline, the chloro group at C2 was found to be more susceptible to oxidative addition than the one at C4. beilstein-journals.orgnih.gov This highlights that while general reactivity patterns provide a strong predictive framework, empirical optimization is often necessary to achieve the desired regiochemical outcome.
Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org
In this compound, the methoxy (B1213986) group at C6 is a potential DMG. If effective, it would direct metalation with a strong base like n-butyllithium or sec-butyllithium (B1581126) to the C5 position. Subsequent quenching of the resulting aryllithium species with an electrophile would introduce a new substituent at C5.
However, a significant competing reaction pathway exists in the presence of an iodine substituent. Halogen-metal exchange, particularly with aryl iodides and bromides, is often much faster than C-H deprotonation (directed or not). uwindsor.ca Therefore, treatment of this compound with an alkyllithium reagent would likely result in a rapid iodine-lithium exchange at the C7 position. Quenching this C7-lithiated species with an electrophile would lead to functionalization at the same C7 position that is reactive in palladium-catalyzed cross-coupling reactions. Distinguishing between these two potential pathways—DoM at C5 versus halogen-metal exchange at C7—would require careful experimental investigation and optimization of reaction conditions (e.g., choice of base, temperature, and additives). znaturforsch.com
Lithium-Halogen Exchange at the Iodo Position
Lithium-halogen exchange is a powerful and rapid organometallic reaction, particularly effective for aryl iodides. harvard.eduresearchgate.net This transformation involves the treatment of an organic halide with an organolithium reagent, typically at low temperatures, to generate a new organolithium species and a new organic halide. The rate of this exchange is generally in the order of I > Br > Cl, making the 7-iodo position of this compound the most probable site for this reaction.
When this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, a swift exchange is anticipated at the C-7 position. This would result in the formation of the corresponding 7-lithio-2,4-dichloro-6-methoxyquinazoline intermediate. This lithiated species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 7-position.
Table 1: Plausible Products from Lithium-Halogen Exchange and Subsequent Electrophilic Quench
| Reagent Sequence | Expected Product at C-7 |
| 1. n-BuLi, THF, -78 °C2. DMF | -CHO (Formyl) |
| 1. t-BuLi, THF, -78 °C2. CO₂ then H₃O⁺ | -COOH (Carboxyl) |
| 1. n-BuLi, THF, -78 °C2. Me₃SiCl | -SiMe₃ (Trimethylsilyl) |
| 1. n-BuLi, THF, -78 °C2. (CH₂O)n (paraformaldehyde) | -CH₂OH (Hydroxymethyl) |
The high rate of lithium-iodine exchange typically outcompetes other potential reactions, such as nucleophilic attack by the alkyllithium reagent on the chloro-substituted positions of the pyrimidine (B1678525) ring. harvard.edu
Ortho-Lithiation on the Benzene (B151609) Ring
Directed ortho-lithiation (DoM) is a regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). uwindsor.ca The methoxy group at the C-6 position of the quinazoline ring is a known DMG. In principle, it could direct the deprotonation of the adjacent C-5 position.
However, in the presence of an iodo substituent, a competition between DoM and lithium-halogen exchange arises. For aryl iodides, the lithium-halogen exchange is almost always significantly faster than ortho-lithiation. uwindsor.ca Therefore, treatment of this compound with an alkyllithium reagent is expected to lead exclusively to the lithium-halogen exchange product at the C-7 position, rather than deprotonation at the C-5 position. For ortho-lithiation at C-5 to be a viable strategy, the iodo group at C-7 would likely need to be replaced with a less reactive atom, such as hydrogen or fluorine.
Carbonylation and Silylation Reactions
The aryl-iodo bond at the C-7 position is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, including carbonylation and silylation.
Carbonylation: Palladium-catalyzed carbonylation of aryl iodides is a well-established method for the synthesis of carboxylic acid derivatives, such as esters, amides, and ketones. nih.govmdpi.com Subjecting this compound to a palladium catalyst, carbon monoxide, and a suitable nucleophile (e.g., an alcohol or an amine) would be expected to yield the corresponding C-7 carbonylated product.
Table 2: Potential Products of Palladium-Catalyzed Carbonylation at C-7
| Nucleophile | Catalyst System | Expected Product at C-7 |
| Methanol (B129727) | Pd(OAc)₂, PPh₃, CO (g) | -COOCH₃ (Methyl ester) |
| Diethylamine | PdCl₂(PPh₃)₂, CO (g), base | -CONEt₂ (Diethylamide) |
Silylation: The introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), at the C-7 position can be achieved through several methods. Besides the previously mentioned lithium-halogen exchange followed by quenching with a silyl halide, direct palladium-catalyzed silylation of aryl iodides with silylating agents like hexamethyldisilane (B74624) is also a viable route. organic-chemistry.orgkyoto-u.ac.jp Rhodium-catalyzed silylation with hydrosilanes also presents an alternative pathway. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) on the Quinazoline Core
In the quinazoline ring system, the pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. The benzene ring is consequently the more reactive component in such reactions. reddit.com The directing effects of the existing substituents on the benzene ring (6-methoxy and 7-iodo) will govern the regioselectivity of any potential EAS.
The methoxy group is a strongly activating, ortho-, para-directing group. The iodo group is deactivating but also ortho-, para-directing. In this case, the positions ortho to the methoxy group are C-5 and C-7. The position para is C-8 relative to the iodo group and C-5 relative to the methoxy group. Given the steric hindrance at C-5 from the adjacent C-4 chloro substituent and the deactivating effect of the iodo group, electrophilic substitution is likely to be disfavored. If it were to occur under forcing conditions, the most probable site of attack would be the C-8 position, which is para to the methoxy group and meta to the iodo group, although yields are expected to be low. Common EAS reactions like nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or degradation.
Functional Group Interconversions of Methoxy and Halogen Moieties
The various functional groups on the this compound scaffold can be interconverted to provide access to a wider range of derivatives.
Methoxy Group: The methoxy group can be cleaved to the corresponding phenol using strong acids like HBr or Lewis acids such as BBr₃. epo.org This would yield 2,4-dichloro-7-iodo-6-hydroxyquinazoline, which can then be further functionalized at the hydroxyl group.
Chloro Groups: The chloro groups at the C-2 and C-4 positions are susceptible to nucleophilic aromatic substitution (SNA). It is well-documented that in 2,4-dichloroquinazolines, the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. mdpi.com This allows for selective substitution at C-4 by a wide range of nucleophiles, including amines, alcohols, and thiols, while leaving the C-2 chloro group intact. Subsequent, more forcing conditions can then be used to substitute the C-2 chloro group if desired.
Iodo Group: The iodo group can be replaced by other halogens through halogen exchange (Halex) reactions, for example, using copper(I) halides or other fluoride (B91410) sources. manac-inc.co.jpresearchgate.net It also participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds at the C-7 position.
Table 3: Summary of Functional Group Interconversions
| Functional Group | Reagents and Conditions | Product Functional Group |
| 6-Methoxy | BBr₃, CH₂Cl₂ | 6-Hydroxy |
| 4-Chloro | Aniline, isopropanol, reflux | 4-Anilino |
| 2-Chloro | More forcing conditions after C-4 substitution | 2-Substituted |
| 7-Iodo | Arylboronic acid, Pd(PPh₃)₄, base (Suzuki coupling) | 7-Aryl |
| 7-Iodo | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (Sonogashira coupling) | 7-Alkynyl |
Rearrangement and Ring Expansion/Contraction Reactions
While less common for the parent quinazoline structure itself, certain derivatives can undergo skeletal rearrangements. For instance, quinazoline N-oxides or N-amides have been reported to undergo ring contraction to form indazoles or ring expansion to benzodiazepines under specific conditions. researchgate.net However, for this compound itself, without modification to the nitrogen atoms of the pyrimidine ring, such rearrangement reactions are not considered typical or readily achievable under standard laboratory conditions. The stability of the aromatic quinazoline core makes such transformations energetically unfavorable. nih.govuchicago.eduwikipedia.orgrsc.org
Role of 2,4 Dichloro 7 Iodo 6 Methoxyquinazoline As a Synthetic Building Block
Precursor for Advanced Heterocyclic Compounds
The trifunctionalized nature of 2,4-dichloro-7-iodo-6-methoxyquinazoline, possessing three distinct halogen atoms, presents a unique opportunity for sequential and site-selective reactions. This characteristic is particularly valuable in the synthesis of complex, multi-annulated heterocyclic structures.
The presence of chloro and iodo substituents on the quinazoline (B50416) core allows for the application of various palladium-catalyzed cross-coupling reactions to construct fused ring systems. The differential reactivity of the C-I and C-Cl bonds is a key factor in designing synthetic strategies. Generally, the carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) complex than a carbon-chlorine bond. This reactivity difference can be exploited to achieve selective functionalization at the C-7 position.
The chloro substituents at the C-2 and C-4 positions are prime sites for nucleophilic aromatic substitution (SNAr) reactions. It is well-documented that in 2,4-dichloroquinazolines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. This regioselectivity allows for the sequential introduction of different substituents.
A variety of nucleophiles, including amines, alcohols, and thiols, can be selectively introduced at the C-4 position, leaving the C-2 chloro and C-7 iodo groups intact for subsequent transformations. This stepwise approach enables the synthesis of a diverse library of quinazoline derivatives with tailored electronic and steric properties.
Table 1: Predicted Regioselective Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Predicted Primary Reaction Site | Potential Product Class |
|---|---|---|
| Primary Amine (R-NH₂) | C-4 | 4-Amino-2-chloro-7-iodo-6-methoxyquinazolines |
| Secondary Amine (R₂NH) | C-4 | 4-(Dialkylamino)-2-chloro-7-iodo-6-methoxyquinazolines |
| Alkoxide (R-O⁻) | C-4 | 4-Alkoxy-2-chloro-7-iodo-6-methoxyquinazolines |
Development of Novel Organic Reactions and Methodologies
The unique electronic and steric properties of this compound make it an interesting substrate for the development and optimization of new synthetic methods.
The presence of multiple reactive sites allows this compound to be used as a benchmark substrate to test the selectivity and efficiency of new catalytic systems. For example, a new palladium catalyst designed for selective C-Cl bond activation could be tested on this molecule to see if it can override the inherent higher reactivity of the C-I bond. The development of catalysts that can selectively activate one C-Cl bond over another in the same molecule is an ongoing area of research, and this quinazoline derivative could serve as a valuable tool in such studies.
The distinct reactivity of the three halogen atoms in this compound provides a platform to explore and understand the factors governing chemo- and regioselectivity in organic reactions. By systematically varying reaction conditions (catalyst, ligand, solvent, temperature), it is possible to selectively target each of the halogenated positions.
For instance, under specific palladium-catalyzed conditions, it might be possible to achieve a Suzuki coupling at the C-7 position, followed by a Buchwald-Hartwig amination at the C-4 position, and finally a nucleophilic substitution at the C-2 position. The ability to control the order of these reactions would provide a powerful tool for the synthesis of highly complex and specifically substituted quinazolines.
Table 2: Potential Sequential Cross-Coupling and Substitution Reactions
| Step | Reaction Type | Target Position | Potential Reagent |
|---|---|---|---|
| 1 | Suzuki Coupling | C-7 | Arylboronic acid, Pd catalyst |
| 2 | Buchwald-Hartwig Amination | C-4 | Amine, Pd catalyst, base |
Applications in Materials Chemistry Research
While direct applications of this compound in materials chemistry have not been reported, its potential as a building block for functional organic materials can be envisioned. The quinazoline core is a known chromophore, and by extending the conjugation through cross-coupling reactions at the halogenated positions, it may be possible to synthesize novel dyes, fluorescent probes, or organic semiconductors. The methoxy (B1213986) group can also influence the solid-state packing and electronic properties of the resulting materials. The development of new materials for applications such as organic light-emitting diodes (OLEDs) often relies on the synthesis of novel heterocyclic compounds with tailored photophysical properties.
Precursor for Opto-electronic Materials (e.g., through extended π-systems)
The development of novel organic materials for opto-electronic applications, including organic light-emitting diodes (OLEDs) and sensors, relies on the synthesis of molecules with extended π-conjugated systems. Polyhalogenated quinazolines are valuable precursors for creating these materials. researchgate.netbohrium.com The presence of multiple halogen atoms allows for the systematic extension of the π-system through various cross-coupling reactions, which are fundamental to modern organic synthesis.
The iodine substituent at the 7-position of this compound is particularly significant in this context. The carbon-iodine bond is more reactive than carbon-chlorine bonds in many catalytic cycles, such as the Sonogashira coupling. This allows for the selective introduction of alkynyl groups at the 7-position while leaving the 2- and 4-chloro substituents intact for subsequent functionalization. This stepwise approach is critical for the rational design of donor-acceptor molecules, a common strategy for tuning the electronic properties of organic materials.
For instance, the Sonogashira coupling could be employed to introduce an electron-donating arylacetylene group at the 7-position. The resulting molecule could then undergo further modification at the 2- and 4-positions, potentially introducing electron-withdrawing groups to create a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including tunable fluorescence and non-linear optical behavior. The incorporation of quinazoline fragments into extended π-conjugated systems has been shown to be a valuable strategy for the creation of novel optoelectronic materials. bohrium.com
The general synthetic strategy would involve the following steps:
Selective Cross-Coupling: Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a 7-alkynyl-2,4-dichloro-6-methoxyquinazoline.
Further Functionalization: Subsequent nucleophilic aromatic substitution or other cross-coupling reactions at the 2- and 4-positions to introduce additional functionalities and further extend the π-system.
This modular approach allows for the synthesis of a library of quinazoline-based materials with systematically varied electronic and optical properties.
| Reaction Type | Position of Functionalization | Potential Introduced Group | Resulting Property |
| Sonogashira Coupling | 7-position (Iodo) | Arylalkynyl | Extended π-conjugation, potential for intramolecular charge transfer |
| Suzuki Coupling | 7-position (Iodo) | Aryl/Heteroaryl | Enhanced π-stacking, modified HOMO/LUMO levels |
| Nucleophilic Substitution | 2- and 4-positions (Chloro) | Amines, Alkoxides | Tuning of electron density and solubility |
Role in Supramolecular Chemistry and Self-Assembly
While direct studies on the supramolecular chemistry of this compound are not extensively reported, the structural features of the molecule suggest potential applications in this field. The quinazoline core is a planar, aromatic system capable of participating in π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules.
The presence of both halogen and methoxy substituents provides opportunities for various non-covalent interactions. The iodine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. These directional interactions, in concert with π-π stacking, could be exploited to guide the self-assembly of the molecule into well-defined supramolecular structures, such as one-dimensional stacks or two-dimensional sheets.
Furthermore, by using the synthetic handles described previously, functional groups with specific recognition motifs could be appended to the quinazoline core. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the attachment of hydrogen bonding units like amides or carboxylic acids could lead to the formation of robust, hydrogen-bonded networks.
The ability to selectively functionalize the 2, 4, and 7-positions allows for the design of molecules with specific shapes and intermolecular interaction capabilities, which are prerequisites for controlled self-assembly. This makes this compound a promising platform for the development of new supramolecular materials.
Spectroscopic and Analytical Methods for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2,4-dichloro-7-iodo-6-methoxyquinazoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its constitution and connectivity.
¹H NMR for Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn dictated by the presence of electron-withdrawing (chloro, iodo) and electron-donating (methoxy) substituents on the quinazoline (B50416) core.
The aromatic region would likely display two singlets, corresponding to the protons at the C-5 and C-8 positions. The methoxy group would present a sharp singlet, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.50 - 8.00 | Singlet (s) |
| H-8 | 7.80 - 8.30 | Singlet (s) |
| -OCH₃ | 3.90 - 4.10 | Singlet (s) |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. The carbons directly attached to electronegative atoms (Cl, I, N, O) are expected to resonate at lower fields (higher ppm values).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 158 - 163 |
| C-7 | 85 - 95 |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
| -OCH₃ | 55 - 60 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. However, given the predicted singlet nature of the aromatic protons in the target molecule, COSY would primarily serve to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in definitively assigning the signals for C-5/H-5, C-8/H-8, and the methoxy carbon/protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity of the quinazoline ring system and the placement of the substituents. For instance, correlations between the methoxy protons and C-6, and between H-5 and C-4, C-4a, and C-6 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This could be used to confirm the spatial relationship between the methoxy group protons and the proton at C-5.
Detection of Halogen Isotopes (e.g., ¹⁹F, ¹²⁷I if applicable)
While ¹⁹F NMR is a common technique, neither fluorine nor chlorine isotopes are typically observed in standard NMR experiments due to their nuclear properties. Iodine possesses an NMR-active isotope, ¹²⁷I; however, its large quadrupole moment leads to very broad signals, making it extremely difficult to observe in solution-state NMR. Therefore, direct detection of halogen isotopes for this compound via NMR is not a practical approach for structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the presence of iodine would result in a distinctive isotopic cluster for the molecular ion peak [M]⁺, further confirming the presence of these halogens.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ (C₉H₅³⁵Cl₂¹²⁷IN₂O) | 397.8722 |
| [M+H]⁺ (C₉H₆³⁵Cl₂¹²⁷IN₂O) | 398.8795 |
The observation of a molecular ion peak with this exact mass and the characteristic isotopic pattern for two chlorine atoms would provide unequivocal evidence for the elemental composition of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of characterizing "this compound," GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for assessing purity and confirming the molecular weight of the compound and its intermediates.
The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times.
For halogenated and methoxy-substituted quinazolines, the selection of the GC column and temperature program is critical. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the separation of such heterocyclic compounds. The temperature of the injector is set high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds with varying boiling points.
Table 1: Representative GC-MS Parameters for Analysis of Quinazoline Derivatives
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
The mass spectrometer detector provides crucial structural information. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for confirmation. For "this compound," the molecular ion peak would be expected, corresponding to its molecular weight, along with fragment ions resulting from the loss of substituents like chlorine, iodine, or methyl groups.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic chemistry to monitor reaction progress, identify compounds, and determine their purity. For the synthesis and characterization of "this compound," TLC is an indispensable tool.
In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, is coated onto a flat carrier such as a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the stationary phase, the mobile phase, the thickness of the stationary phase, and the temperature.
For quinazoline derivatives, which are often moderately polar, a variety of mobile phase systems can be employed. The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent, with the ratio adjusted to optimize the separation.
While specific Rf values for "this compound" are not documented, the chromatographic behavior of structurally similar compounds can provide a useful reference. For instance, in the synthesis of substituted tetrazoloquinazolines, a mobile phase of dichloromethane (B109758) and methanol (B129727) (95:5) was used, resulting in an Rf value of 0.5 for the product. ekb.eg In another study, a mixture of ethyl acetate (B1210297) and n-hexane (6:4) was employed, also yielding an Rf of 0.5. ekb.eg The progress of reactions involving 2,4-dichloroquinazoline (B46505) derivatives has been monitored using TLC. google.com
Table 2: Exemplary TLC Conditions for Quinazoline Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Representative Rf Value |
|---|---|---|---|
| Substituted Tetrazoloquinazoline | Silica Gel | Dichloromethane : Methanol (95:5) | 0.5 ekb.eg |
| Substituted Tetrazoloquinazoline | Silica Gel | Ethyl Acetate : n-Hexane (6:4) | 0.5 ekb.eg |
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, which is common for aromatic systems like quinazolines. Alternatively, staining reagents can be used.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of quinazoline (B50416) derivatives. For 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These studies provide fundamental insights into the molecule's electronic structure, stability, and reactivity.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability.
Computational studies on DCDQ have determined its HOMO-LUMO energy gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap has been calculated to be approximately 3.84 eV in the gas phase. This value indicates a relatively high degree of chemical reactivity, which may contribute to its biological activity. mdpi.com The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In 2,4-dichloroquinazolines, the LUMO is predominantly localized on the pyrimidine (B1678525) ring, particularly at the C4 carbon, making it the primary site for nucleophilic attack. mdpi.com
| Parameter | Energy (eV) |
| HOMO Energy | Value not explicitly stated in sources |
| LUMO Energy | Value not explicitly stated in sources |
| HOMO-LUMO Gap (ΔE) | ~3.84 |
Note: Specific HOMO and LUMO energy values were not detailed in the searched literature, but the energy gap was provided.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For DCDQ, MEP analysis identifies the most reactive sites. The areas around the nitrogen atoms of the quinazoline ring exhibit the most negative potential due to the high electronegativity of nitrogen, making them likely sites for electrophilic interaction or protonation. Conversely, the regions around the hydrogen atoms and, significantly, the carbon atoms bonded to the chlorine atoms (C2 and C4) show positive electrostatic potential, marking them as the primary centers for nucleophilic attack. mdpi.com Mulliken population analysis further quantifies the charge distribution, confirming the partial positive charges on C2 and C4, which makes them electrophilic.
Conformational analysis, conducted through methods like Potential Energy Surface (PES) scans, is used to identify the most stable three-dimensional arrangement of a molecule. By rotating specific bonds and calculating the energy of each resulting conformer, the global minimum energy structure can be determined.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This includes the characterization of transient species like transition states and intermediates.
The reaction of 2,4-dichloroquinazolines with nucleophiles, such as amines, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is crucial for the synthesis of a vast array of biologically active molecules. Computational studies using DFT have been employed to elucidate the regioselectivity of this reaction—specifically, why nucleophilic attack preferentially occurs at the C4 position over the C2 position.
To understand this selectivity, the transition states for the nucleophilic attack at both C2 and C4 are located and characterized. A true transition state is confirmed by vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy (or activation barrier). DFT calculations consistently show that the activation energy for the nucleophilic attack at the C4 position of the 2,4-dichloroquinazoline (B46505) core is lower than that for the attack at the C2 position. mdpi.com This lower barrier indicates a faster reaction rate, explaining the observed regioselectivity for C4 substitution.
The SNAr reaction on DCDQ can be mapped computationally by calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states, and the final products. This mapping provides a complete energetic profile of the reaction pathway.
Solvent Effects in Computational Models
No specific data is available.
Prediction of Spectroscopic Parameters
No specific data is available.
No specific data is available.
No specific data is available.
No specific data is available.
Molecular Modeling and Simulation of Molecular Interactions (e.g., with catalysts)
No specific data is available.
Future Research Directions and Prospects for 2,4 Dichloro 7 Iodo 6 Methoxyquinazoline
The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique physicochemical properties. tandfonline.commdpi.com The specific derivative, 2,4-dichloro-7-iodo-6-methoxyquinazoline, represents a highly functionalized and promising, yet underexplored, platform for chemical innovation. Its polysubstituted nature, featuring reactive chloro groups, a versatile iodo moiety, and an electron-donating methoxy (B1213986) group, offers a rich landscape for future research. This article outlines key prospective research directions that could unlock the full potential of this compound.
Q & A
Q. Q1. What are the recommended synthetic routes for 2,4-dichloro-7-iodo-6-methoxyquinazoline, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step halogenation and substitution reactions. A common approach is nucleophilic aromatic substitution (SNAr) on a quinazoline scaffold. For example, iodination at the 7-position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF under reflux (70–90°C). Methoxy and chloro groups are introduced via alkylation or halogenation steps. Optimization includes:
- Catalyst screening : Use of Lewis acids (e.g., AlCl₃) to enhance reactivity .
- Solvent selection : DMSO or DMF for high-temperature stability .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.
Q. Q2. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological Answer:
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR. For example, the methoxy group at position 6 appears as a singlet (~δ 3.9 ppm), while iodine at position 7 deshields adjacent protons .
- Elemental analysis : Verify stoichiometry (C, H, N, Cl, I) within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in reported bond angles or stereochemistry of this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Discrepancies in bond angles (e.g., C-Cl vs. C-I bond lengths) can arise from crystal packing effects. Compare thermal displacement parameters (Ueq) to assess positional uncertainty .
- Data validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar quinazolines. For example, iodine’s van der Waals radius may influence packing motifs .
Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?
Methodological Answer:
- Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on halogen bonding between iodine and backbone carbonyls (e.g., EGFR kinase) .
- Biological assays : Measure IC₅₀ values against recombinant kinases (e.g., HER2, VEGFR2) using fluorescence polarization. Correlate activity with substituent electronegativity (Cl/I vs. methoxy groups) .
Q. Q5. How can researchers address discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Experimental controls : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew IC₅₀ results .
- Data normalization : Apply Z-score analysis to compare activity across independent studies .
Methodological Challenges and Solutions
Q. Q6. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Iodine handling : Use closed systems to prevent sublimation losses. Replace ICl with safer iodinating agents like N-iodosuccinimide (NIS) .
- Solvent recovery : Implement fractional distillation for DMF reuse, reducing costs and waste .
Q. Q7. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
